molecular formula C8H16ClNO B2951088 (2-Aminospiro[3.3]heptan-6-yl)methanol;hydrochloride CAS No. 170508-16-4

(2-Aminospiro[3.3]heptan-6-yl)methanol;hydrochloride

Cat. No.: B2951088
CAS No.: 170508-16-4
M. Wt: 177.67
InChI Key: YSZUXKAJGSNUAI-UHFFFAOYSA-N
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Description

Introduction to Spirocyclic Scaffolds in Modern Medicinal Chemistry

Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as privileged structures in drug design due to their ability to occupy three-dimensional space while minimizing planar aromaticity. This conformational restriction enhances target selectivity and improves metabolic stability compared to flat heterocyclic systems. The resurgence of interest in spirocycles aligns with the "Escape from Flatland" paradigm, which advocates for higher fractions of sp³-hybridized carbons (Fsp³) to optimize drug-like properties. Over 50% of approved drugs containing spirocyclic motifs were introduced in the 21st century, reflecting advances in synthetic methodologies and a deeper understanding of structure-activity relationships.

Structural Uniqueness of (2-Aminospiro[3.3]heptan-6-yl)methanol Hydrochloride

The compound’s spiro[3.3]heptane core comprises two fused three-membered rings, creating a rigid bicyclic system that enforces axial chirality and limits conformational flexibility (Figure 1). This compact architecture introduces significant ring strain, which can enhance binding energy through preorganization for target engagement. Key functional groups include:

  • Primary amine : Positioned at the C2 atom, this group provides a site for hydrogen bonding and salt bridge formation with biological targets.
  • Hydroxymethyl moiety : Attached to the C6 atom, the methanol group contributes polarity, improving aqueous solubility—a property further augmented by the hydrochloride salt formulation.
Table 1: Physicochemical Properties of (2-Aminospiro[3.3]heptan-6-yl)methanol Hydrochloride
Property Value
Molecular formula C₈H₁₆ClNO
Molecular weight 177.67 g/mol
logP (predicted) -0.85 (hydrophilic character)
Hydrogen bond donors 3 (NH₂, OH, HCl)
Hydrogen bond acceptors 4 (N, O, Cl⁻)

The hydrochloride salt form mitigates hygroscopicity issues common in freebase amines while enhancing crystallinity for synthetic handling. Compared to larger spirocyclic systems (e.g., spiro[5.5]undecane), the spiro[3.3]heptane scaffold imposes greater torsional constraints, potentially reducing entropic penalties during protein-ligand binding.

Historical Evolution of Spirocyclic Amines in Drug Discovery

Spirocyclic amines have evolved from simple natural product-inspired architectures to synthetically tailored scaffolds optimized for drug development:

Early Innovations (Pre-2000)

Initial applications focused on natural products like griseofulvin (a spirocyclic antifungal isolated in 1939) and synthetic derivatives such as spironolactone (1959), which featured a steroidal spiro-lactone motif. These early compounds relied on spontaneous cyclization or bio-inspired pathways, limiting structural diversity.

Modern Advances (Post-2000)

The advent of transition-metal catalysis and photoredox methods enabled precise construction of strained spirocycles. For example, dearomative annulation cascades using α,β-unsaturated amides and acrylates allow diastereoselective synthesis of spirocenters. The target compound’s synthesis likely involves:

  • Spirocyclization : TBDMSOTf-mediated reaction of α,β-unsaturated amides with methyl acrylate.
  • Reduction : LiAlH₄ reduction of intermediate esters to hydroxymethyl derivatives.
  • Salt formation : Treatment with HCl to yield the hydrochloride salt.
Table 2: Comparative Analysis of Spirocyclic Drug Scaffolds
Spiro System Example Drug Year Approved Key Therapeutic Area
Spiro[4.5]decane Aprepitant 2003 Antiemetic
Spiro[3.3]heptane (This compound) N/A Investigational
Spiro[5.5]undecane Finasteride 1992 BPH treatment

The shift toward smaller, more strained spirocycles reflects a focus on balancing metabolic stability with synthetic feasibility. Computational studies, including DFT analyses of reaction mechanisms, now guide the design of stereochemically defined spiroamines like (2-aminospiro[3.3]heptan-6-yl)methanol hydrochloride.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-aminospiro[3.3]heptan-6-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-7-3-8(4-7)1-6(2-8)5-10;/h6-7,10H,1-5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZUXKAJGSNUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)N)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminospiro[3.3]heptan-6-yl)methanol;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Aminospiro[3.3]heptan-6-yl)methanol;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(2-Aminospiro[3.3]heptan-6-yl)methanol;hydrochloride is a chemical compound featuring a unique spirocyclic structure with an amine and a hydroxymethyl group, which makes it valuable in medicinal chemistry. Its applications stem from its potential biological activities. The spirocyclic framework influences its conformational properties, affecting how it interacts with biological targets.

Potential Applications

  • Pharmaceutical Development this compound can serve as a lead compound for creating new pharmaceuticals.
  • Biological Activity Research suggests that compounds with structures similar to this compound can act as enzyme inhibitors, receptor modulators, or therapeutic agents. Its ability to interact with specific protein targets influences cellular pathways and physiological responses.
  • Interaction Studies This compound interacts with biological macromolecules like enzymes and receptors. Techniques such as molecular docking and surface plasmon resonance help to understand its mechanism of action and pharmacological properties.

Chemical Reactivity

The reactivity of this compound is due to its functional groups. The amine group allows for nucleophilic substitutions, while the hydroxymethyl group can undergo oxidation or dehydration, potentially mediated by enzymes in biological systems for drug metabolism and efficacy.

Similar Compounds and Their Activities

Compound NameStructural FeaturesBiological Activity
1-Amino-2-pyrrolidinonePyrrolidine ringNeurotransmitter modulation
1-(Aminomethyl)-cyclopentan-1-oneCyclopentane structureAntidepressant properties
2-AminocyclohexanemethanolCyclohexane ring with amine and alcoholAnalgesic effects

These compounds show the diversity of this class of molecules, highlighting the unique spirocyclic nature of this compound, which may give it distinct pharmacological properties.

Spiro[3.3]heptane Synthesis

Mechanism of Action

The mechanism of action of (2-Aminospiro[3.3]heptan-6-yl)methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxymethyl groups can form hydrogen bonds or electrostatic interactions with these targets, leading to inhibition or activation of their biological functions. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents
Compound Name Molecular Formula Molecular Weight Purity Key Structural Differences Potential Applications
(2-Aminospiro[3.3]heptan-6-yl)methanol hydrochloride C₇H₁₄ClNO 163.64 97% Reference compound: amino (C2), hydroxymethyl (C6) Drug discovery (e.g., kinase inhibitors)
2-(2-Azaspiro[3.3]heptan-6-yl)acetic acid hydrochloride C₈H₁₃ClNO₂ 202.65 95% Carboxylic acid substituent instead of methanol Peptidomimetics, enzyme inhibitors
6-Methoxy-2-azaspiro[3.3]heptane hydrochloride C₇H₁₄ClNO 163.64 95% Methoxy group at C6, azaspiro core (N at C2) Intermediate for CNS-targeting agents
(6,6-Difluorospiro[3.3]heptan-2-yl)methanamine hydrochloride C₈H₁₄ClF₂N 197.65 N/A Difluoro substitution at C6, methanamine at C2 Improved lipophilicity for membrane penetration

Key Observations :

  • Fluorine Substitution : Fluorinated analogues (e.g., ) exhibit higher electronegativity and metabolic stability, making them candidates for CNS drugs .
Analogues with Altered Spiro Core
Compound Name Spiro System Molecular Weight Key Differences Applications
(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol hydrochloride [2.4] (5-membered + 4-membered rings) 163.65 Smaller spiro system alters steric constraints Chiral building blocks for asymmetric synthesis
{3-azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride Bicyclo[3.1.1] (non-spiro) N/A Rigid bicyclic core with different ring junction Mimetics for natural product scaffolds

Key Observations :

  • Ring Size : Spiro[3.3]heptane derivatives (e.g., target compound) balance rigidity and synthetic accessibility compared to larger (e.g., [3.4], ) or smaller (e.g., [2.4], ) systems .
  • Synthetic Complexity : Spiro[3.3] systems are often synthesized via multi-step routes (e.g., 9-step synthesis in ), while bicyclic analogues () may require divergent strategies .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The hydroxymethyl group in the target compound improves aqueous solubility compared to hydrophobic analogues like 6-methoxy derivatives () .

Biological Activity

(2-Aminospiro[3.3]heptan-6-yl)methanol;hydrochloride, with the CAS number 170508-16-4, is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique spirocyclic structure, which contributes to its biological activity. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C8H16ClNO
  • Molecular Weight : 177.67 g/mol
  • IUPAC Name : (6-aminospiro[3.3]heptan-2-yl)methanol hydrochloride
  • Structure : The compound features a spiro[3.3]heptane framework, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : The compound acts as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Its structural properties allow it to interact with receptors such as serotonin and dopamine receptors, potentially influencing mood and behavior.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes related to metabolic pathways, which could have implications for conditions like obesity and diabetes.
  • Antimicrobial Activity : Some research indicates that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound based on current literature:

Biological ActivityDescriptionReferences
CNS ActivityModulates neurotransmitter receptors, potentially affecting mood and cognition
Enzyme InhibitionInhibits enzymes related to metabolic processes
Antimicrobial PropertiesExhibits activity against various bacterial strains

Case Study 1: CNS Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant alterations in behavior indicative of CNS modulation. The compound was found to reduce anxiety-like behaviors in rodents when tested in an elevated plus maze setup.

Case Study 2: Antimicrobial Efficacy

In vitro studies have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several strains, indicating potential for development as an antimicrobial agent.

Research Findings

Recent research has focused on the synthesis and optimization of this compound derivatives to enhance its biological activity. Modifications to the spirocyclic structure have been explored to improve receptor selectivity and potency.

Q & A

Q. Key Validation Steps :

  • Monitor reaction progress via thin-layer chromatography (TLC) using ninhydrin staining for amine detection .
  • Confirm structure by ¹H/¹³C NMR (e.g., spirocyclic proton splitting patterns) and ESI-MS for molecular ion verification .

Basic: What protocols ensure safe handling and storage of this compound?

Answer:
Handling :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. In case of exposure, rinse immediately with water for 15 minutes and seek medical attention .
  • Work in a fume hood to prevent inhalation of hydrochloride vapors, which may irritate respiratory systems .

Q. Storage :

  • Store in airtight, light-resistant containers at 2–8°C under inert gas (N₂ or Ar) to prevent hygroscopic degradation .
  • Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC analysis to detect decomposition products .

Advanced: How can enantiomeric purity be determined for this chiral spirocyclic compound?

Answer:
Analytical Strategies :

  • Chiral HPLC : Use a Chiralpak® IA or IB column with a mobile phase of hexane/isopropanol (90:10) + 0.1% trifluoroacetic acid. Monitor retention times against racemic standards .
  • Circular Dichroism (CD) : Compare CD spectra of synthesized batches to enantiomerically pure reference samples to confirm optical activity .

Q. Method Validation :

  • Establish a detection limit of ≤0.5% for minor enantiomers using spiked samples.
  • Cross-validate with NMR chiral shift reagents (e.g., Eu(hfc)₃) to resolve diastereomeric splitting .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Answer:
In Silico Workflow :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs or ion channels). Parameterize the protonated amine and hydroxyl groups for accurate charge assignment .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes in physiological conditions (PBS buffer, 310 K).
  • ADMET Prediction : Employ SwissADME to evaluate pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) .

Q. Validation :

  • Correlate docking scores with in vitro binding assays (e.g., radioligand displacement) to refine force field parameters .

Advanced: How can batch-to-batch variability in synthesis be minimized?

Answer:
Process Optimization :

  • Design of Experiments (DoE) : Vary reaction parameters (temperature, catalyst loading, solvent ratios) to identify critical quality attributes (CQAs) using JMP or MODDE software .
  • In-line PAT Tools : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. Mitigation Strategies :

  • Standardize starting material quality (e.g., ≥99% spiro[3.3]heptan-6-one) via supplier audits .
  • Use control charts to track impurity profiles (e.g., by-product 2-aminospiro[3.3]heptane) across batches .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Answer:
Stability Studies :

  • pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24 hours. Analyze degradation via HPLC-MS to identify hydrolysis products (e.g., spiro ring-opening) .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition onset temperature (typically >150°C for hydrochlorides) .

Q. Recommendations :

  • Avoid prolonged exposure to alkaline conditions (pH >8) to prevent deprotonation and salt dissociation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.